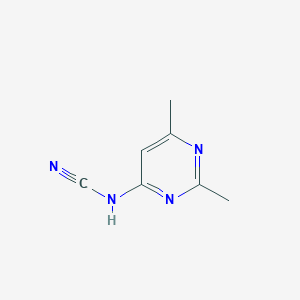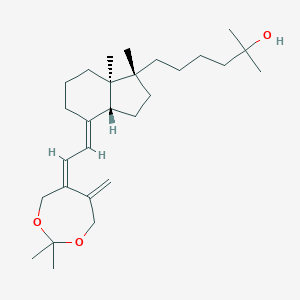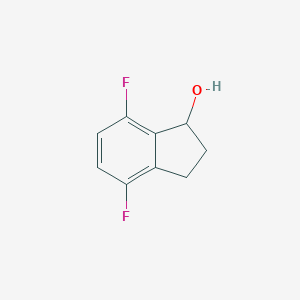
4,7-difluoro-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-difluoro-2,3-dihydro-1H-inden-1-ol is a chemical compound with the molecular formula C9H8F2O . It has a molecular weight of 170.15600 . The exact mass is 170.05400 . It is also known by other synonyms such as 4,7-Difluoro-1-indanol, 4,7-Difluoro-2,3-dihydro-1H-inden-1-amine hydrochloride, and others .
Molecular Structure Analysis
The molecular structure of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol consists of a nine-carbon indenol backbone with two fluorine atoms attached at the 4 and 7 positions . The molecule also contains a hydroxyl group (-OH) attached at the 1 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol are not fully detailed in the available resources. The molecule has a LogP value of 1.94440, suggesting it has some degree of lipophilicity . The Polar Surface Area (PSA) is 20.23000 . Unfortunately, information about its density, boiling point, melting point, and flash point is not available .Wissenschaftliche Forschungsanwendungen
Solar Energy and Photovoltaics
4,7-difluoro-2,3-dihydro-1H-inden-1-ol derivatives have been identified as a significant component in the field of solar energy, particularly in the development of polymer solar cells. The main-chain twisted low-bandgap acceptor, derived from 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene)dimalononitrile, exhibits unique properties such as a high solution molar extinction coefficient and sufficient energy of charge-transfer excitons, contributing to an impressive power conversion efficiency in nonfullerene polymer solar cells (Wang et al., 2018). Additionally, compounds like bis (5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene) di-malononitrile have been designed to enhance photovoltaic properties due to their favorable absorption strength, re-organization energy values, and open circuit voltages (Ali et al., 2020).
OLED Devices and Light Emission
In the realm of Organic Light Emitting Diodes (OLEDs), the integration of 4,7-difluoro-2,3-dihydro-1H-inden-1-ol derivatives, such as the Boditerpy molecule, has shown potential in enhancing device performance. These compounds contribute to high brightness and maximum power efficiency due to effective energy transfer processes (Hepp et al., 2004). Furthermore, the synthesis and characterization of indenofluorene derivatives highlight their utility as emitting materials in blue OLEDs, offering insights into their injection, transport, absorption, and phosphorescence properties (Park et al., 2010).
Liquid Crystals and Optical Anisotropy
The design and synthesis of 2-phenyl-5,6-difluoro-1H-indene-based liquid crystal core structures have revealed significant attributes like high nematic–isotropic transition temperature and high optical anisotropy values. The introduction of lateral fluorine atoms into these derivatives leads to notable characteristics such as low viscosity and high dielectric anisotropy, making them suitable for applications in the field of liquid crystals (Yokokoji et al., 2009).
Eigenschaften
IUPAC Name |
4,7-difluoro-2,3-dihydro-1H-inden-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O/c10-6-2-3-7(11)9-5(6)1-4-8(9)12/h2-3,8,12H,1,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXSYFQBZXUXMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C1O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344593 |
Source


|
| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |
CAS RN |
130408-17-2 |
Source


|
| Record name | 4,7-difluoro-2,3-dihydro-1H-inden-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

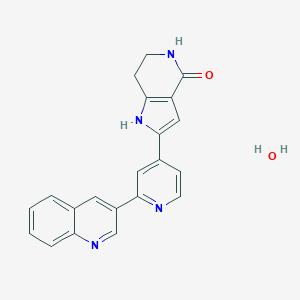
![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)
![6-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B159469.png)
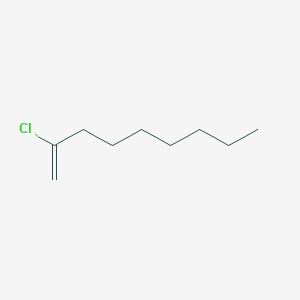
![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)
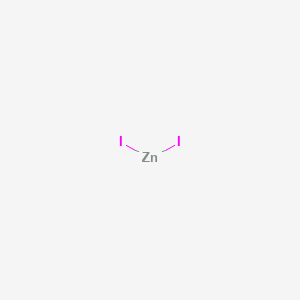
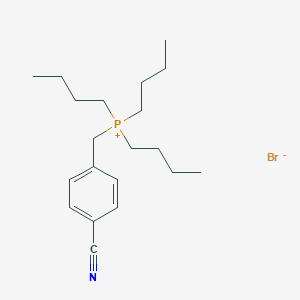
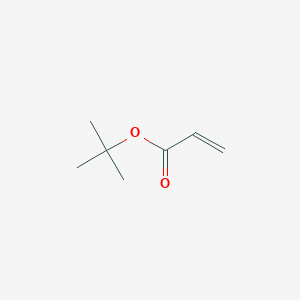
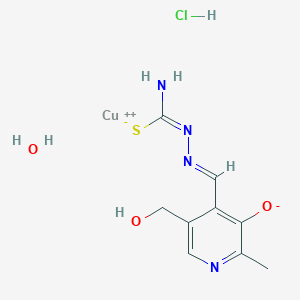
![3-(Prop-1-en-1-yl)-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole](/img/structure/B159485.png)
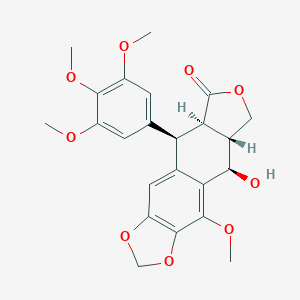
![[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-38,40,42,44,46,48-hexaacetyloxy-37,39,41,43,45,47,49-heptabutoxy-5,10,15,20,25,30,35-heptakis(butoxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate](/img/structure/B159490.png)
